N-alpha-Z-L-arginine-4-nitroanilide hydrochloride
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Overview
Description
BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a benzyl group, a carbamimidamido group, and a nitrophenyl group. This compound is often used in research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE typically involves multiple steps. One common method includes the reaction of benzyl carbamate with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling reaction conditions can ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitrobenzene derivatives, while reduction can produce aniline derivatives .
Scientific Research Applications
BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-METHYLPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE
- BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-CHLOROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE
Uniqueness
The uniqueness of BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE lies in its nitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where specific reactivity or biological activity is desired .
Properties
IUPAC Name |
benzyl N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAFEYYSLICID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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